2-(Piperazin-1-yl)propane-1,3-diol
Description
2-(Piperazin-1-yl)propane-1,3-diol is a synthetic organic compound characterized by a propane-1,3-diol backbone substituted at the 2-position with a piperazine ring. This structural duality makes the compound versatile in applications ranging from pharmaceutical intermediates to biochemical buffers.
Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-piperazin-1-ylpropane-1,3-diol |
InChI |
InChI=1S/C7H16N2O2/c10-5-7(6-11)9-3-1-8-2-4-9/h7-8,10-11H,1-6H2 |
InChI Key |
AMFWGESGXYAPLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)propane-1,3-diol typically involves the reaction of piperazine with epichlorohydrin under basic conditions. The reaction proceeds through the nucleophilic attack of the piperazine nitrogen on the epoxide ring of epichlorohydrin, followed by ring opening and subsequent formation of the diol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(Piperazin-1-yl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)propane-1,3-diol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 2-(Piperazin-1-yl)propane-1,3-diol and Related Compounds
Key Differences and Implications
Substituent Effects on Functionality :
- Piperazine vs. Aromatic/Cycloaliphatic Groups : The piperazinyl group in the target compound enhances nitrogen-based reactivity (e.g., coordination with metal ions or participation in hydrogen bonding), contrasting with the hydrophobic 4-octylphenyl group in fingolimod, which drives membrane permeability and receptor binding .
- Diol Configuration : The 1,3-diol configuration in the target compound versus 1,2-diol in 3-(Piperazin-1-yl)propane-1,2-diol alters solubility and stereochemical interactions, impacting applications in chiral separations .
Thermal and Phase Behavior :
- Compounds like 2-(trans-4´-Ethylcyclohexyl)propane-1,3-diol exhibit mesophase transitions (Cr → Sb → I), critical for liquid crystal applications, whereas the target compound’s thermal stability remains underexplored .
Biological Activity: Fingolimod’s amino and lipophilic groups enable blood-brain barrier penetration, a feature absent in the hydrophilic Bis-tris buffer. The target compound’s piperazine moiety may confer antimicrobial or chelating properties, as seen in related piperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
